molecular formula C5H2ClFIN B1371920 2-Chloro-5-fluoro-4-iodopyridine CAS No. 884494-49-9

2-Chloro-5-fluoro-4-iodopyridine

Cat. No.: B1371920
CAS No.: 884494-49-9
M. Wt: 257.43 g/mol
InChI Key: CRLPRXQOSARJCF-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-4-iodopyridine is a halo-substituted pyridine . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Synthesis Analysis

The synthesis of this compound involves the reaction of pyridine with CsSO4F at room temperature, producing a mixture of products . Another method involves the synthesis from 2-chloropyridine or 2-bromopyridine via treatment with iodotrimethylsilane .


Molecular Structure Analysis

The molecular weight of this compound is 257.43 . The InChI code is 1S/C5H2ClFIN/c6-5-1-4(8)3(7)2-9-5/h1-2H and the InChI key is CRLPRXQOSARJCF-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound has a boiling point of 242℃, a density of 2.129, and a flash point of 100℃ . It should be stored in a dark place, in an inert atmosphere, and in a freezer under -20°C .

Scientific Research Applications

Synthesis of Pentasubstituted Pyridines

2-Chloro-5-fluoro-4-iodopyridine is used in the synthesis of pentasubstituted pyridines, which are valuable in medicinal chemistry research. For example, Wu et al. (2022) described the synthesis of unique halopyridine isomers, including 5-bromo-2-chloro-4-fluoro-3-iodopyridine, which serves as a building block for a variety of pentasubstituted pyridines with desired functionalities for further chemical manipulations (Wu et al., 2022).

Creation of Structural Manifolds

Schlosser and Bobbio (2002) demonstrated the transformation of 5-chloro-2,3-difluoropyridine, an intermediate in the manufacturing process of an industrial pesticide, into various halopyridines. This includes 5-chloro-3-fluoro-2-iodopyridine and other derivatives, leading to the creation of structural manifolds such as 4-pyridinecarboxylic acids and 4-iodopyridines (Schlosser & Bobbio, 2002).

Directed Ortho-lithiation in Synthesis

Rocca et al. (1993) successfully performed metalation of iodopyridines, including 2-chloro-3-fluoro-4-iodopyridine. This process resulted in lithio intermediates that were used to create various polysubstituted pyridines, which are essential in the synthesis of complex organic compounds like fused polyaromatic alkaloids (Rocca et al., 1993).

Regiochemical Flexibility in Functionalization

The study by Bobbio and Schlosser (2001) explored the regiochemical flexibility in the functionalization of halopyridines, including compounds similar to this compound. They investigated selective nucleophilic displacement of the halogen at various positions, which is crucial for developing new pharmaceutical compounds (Bobbio & Schlosser, 2001).

Palladium-Catalyzed Amination

Koley et al. (2010) researched the selective C-N cross-coupling of halopyridines, such as 2-fluoro-4-iodopyridine, with aromatic amines. This process is significant in synthesizing compounds used in various pharmaceutical applications (Koley et al., 2010).

Safety and Hazards

2-Chloro-5-fluoro-4-iodopyridine is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

2-Chloro-5-fluoro-4-iodopyridine plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes such as cytochrome P450 . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions like hydrogen bonding and van der Waals forces.

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism . For example, it may inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, or apoptosis. Additionally, it can impact the expression of genes involved in metabolic processes, thereby altering the metabolic profile of the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function . This binding can result in enzyme inhibition or activation, depending on the specific interaction. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific storage conditions but may degrade over time when exposed to light or heat. Long-term exposure to this compound can lead to cumulative effects on cellular processes, which may differ from short-term exposure outcomes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal or beneficial effects, while higher doses can lead to toxic or adverse effects . Threshold effects are often observed, where a specific dosage level triggers a significant biological response. Toxicity studies have indicated that high doses of this compound can cause organ damage or other adverse effects, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation It can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may have different biological activities

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be actively transported into cells via membrane transporters or bind to intracellular proteins that facilitate its distribution to target sites.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . It can be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biological effects. The localization of the compound can impact its activity and function, as different cellular environments provide distinct biochemical contexts for its interactions.

Properties

IUPAC Name

2-chloro-5-fluoro-4-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClFIN/c6-5-1-4(8)3(7)2-9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLPRXQOSARJCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClFIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647540
Record name 2-Chloro-5-fluoro-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884494-49-9
Record name 2-Chloro-5-fluoro-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-fluoro-4-iodopyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A tetrahydrofuran (5 ml) solution containing 2-chloro-5-fluoropyridine (500 mg) was added to a tetrahydrofuran (20 ml) solution containing lithium-N,N-diisopropylamide (2M tetrahydrofuran/ethylbenzene/heptane solution) (2.9 ml) at −75° C. in a nitrogen atmosphere, followed by stirring at −75° C. for 3 hours. Subsequently, a tetrahydrofuran (5 ml) solution containing iodine (1.16 g) was added, followed by stirring at −75° C. for 1 hour. Then, water/tetrahydrofuran (2 ml/8 ml), water (10 ml), and 3M aqueous sodium thiosulfate were slowly added at −75° C., −50° C., and −35° C., respectively, to the reaction solution. The reaction solution was adjusted to room temperature, followed by extraction with ethyl acetate. The resultant was washed with saturated saline and dried over anhydrous sodium sulfate. Thereafter, the solvent was distilled away under reduced pressure, the obtained residue was purified by silica gel chromatography (n-hexane:ethyl acetate=20:1 to 10:1), and a white solid of 2-chloro-5-fluoro-4-iodopyridine (457 mg) was thus obtained.
Name
lithium N,N-diisopropylamide
Quantity
2.9 mL
Type
reactant
Reaction Step One
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
1.16 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
500 mg
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Lithium N,N-diisopropyl amide (2M THF/ethylbenzene/heptane solution) (2.9 ml) was mixed with THF (20 ml), and a THF (5 ml) solution containing 2-chloro-5-fluoropyridine (500 mg) was added to the mixture in a nitrogen atmosphere at −75° C., followed by stirring for 3 hours. Subsequently, a THF (5 ml) solution containing iodine (1.16 g) was added to the mixture, followed by stirring at −75° C. for 1 hour. Next, water/THF (2 ml/8 ml), water (10 ml), and a 3M sodium thiosulfate aqueous solution were added to the reaction solution at −75° C., −50° C., and −35° C., respectively. The reaction solution was adjusted to room temperature, followed by extraction with ethyl acetate. The organic layers were washed with saturated saline and dried over anhydrous sodium sulfate. The solvent was distilled away under reduced pressure and the obtained residue was purified by silica gel chromatography (n-hexane:ethyl acetate=20:1 to 10:1). A white solid of 2-chloro-5-fluoro-4-iodopyridine (457 mg) was thus obtained.
Quantity
2.9 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
1.16 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
500 mg
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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